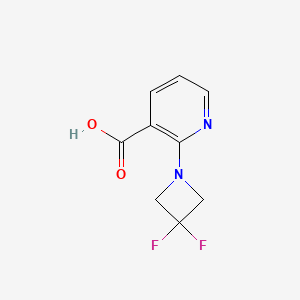

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

CAS No.: 2091250-51-8

Cat. No.: VC3120567

Molecular Formula: C9H8F2N2O2

Molecular Weight: 214.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091250-51-8 |

|---|---|

| Molecular Formula | C9H8F2N2O2 |

| Molecular Weight | 214.17 g/mol |

| IUPAC Name | 2-(3,3-difluoroazetidin-1-yl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H8F2N2O2/c10-9(11)4-13(5-9)7-6(8(14)15)2-1-3-12-7/h1-3H,4-5H2,(H,14,15) |

| Standard InChI Key | YJKQJMBZDHEJSU-UHFFFAOYSA-N |

| SMILES | C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F |

| Canonical SMILES | C1C(CN1C2=C(C=CC=N2)C(=O)O)(F)F |

Introduction

Chemical Identity and Structural Characteristics

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid is a modified nicotinic acid derivative featuring a 3,3-difluoroazetidin-1-yl substituent at the 2-position of the pyridine ring. The compound is registered with CAS number 2091250-51-8 . Structurally, it belongs to the class of fluorinated heterocycles containing both a pyridine ring with a carboxylic acid moiety and a fluorinated four-membered azetidine ring.

Structural Components

The molecule consists of several key structural elements:

-

A pyridine ring with a carboxylic acid group at position 3

-

A 3,3-difluoroazetidin-1-yl group attached at position 2 of the pyridine ring

-

Two fluorine atoms at position 3 of the azetidine ring

Molecular Properties

Based on structural analysis and data available for similar compounds, the following molecular properties can be outlined:

Table 1: Basic Molecular Properties of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

Structural Similarity to Bioactive Compounds

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid shares structural similarities with several classes of bioactive compounds, suggesting potential biological activities.

Relationship to Nicotinic Acid Derivatives

Nicotinic acid (niacin) is a well-established pharmaceutical agent with multiple therapeutic applications:

-

Lipid-modifying effects:

-

Mechanisms of action include:

The incorporation of the 3,3-difluoroazetidin-1-yl moiety at position 2 of the nicotinic acid scaffold may modify these activities by:

-

Altering the pharmacokinetic properties

-

Modifying receptor binding characteristics

-

Potentially creating novel biological activities

Relationship to Other Fluorinated Heterocycles

The 3,3-difluoroazetidine component resembles motifs found in various pharmaceutically active compounds:

-

Fluorinated azetidines have been explored for:

-

Enhanced metabolic stability

-

Improved membrane permeability

-

Modulation of acidity/basicity of adjacent functional groups

-

-

Similar fluorinated heterocycles appear in:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-inflammatory agents

-

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid, a comparison with structurally related compounds is valuable.

Table 3: Comparison of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid with Related Compounds

Future Research Directions

Based on the analysis of 2-(3,3-Difluoroazetidin-1-yl)nicotinic acid and related compounds, several promising research directions can be identified:

Structure-Activity Relationship Studies

Systematic investigations comparing the biological activities of:

-

2-(3,3-Difluoroazetidin-1-yl)nicotinic acid

-

6-(3,3-Difluoroazetidin-1-yl)nicotinic acid

-

Non-fluorinated analogues

-

Derivatives with modified azetidine ring sizes

Synthesis Optimization

Development of efficient synthetic routes for:

-

Larger-scale production

-

Regioselective introduction of the difluoroazetidine group

-

Preparation of analogues for structure-activity relationship studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume